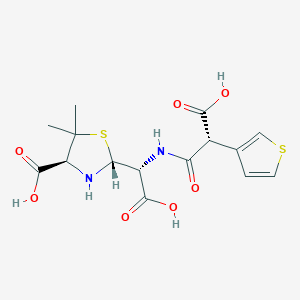
2-Oxodarifenacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxodarifenacin is a derivative of darifenacin, a selective muscarinic M3 receptor antagonist Darifenacin is primarily used in the treatment of overactive bladder disorder
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxodarifenacin typically involves the introduction of an oxo group into the darifenacin molecule. This can be achieved through various synthetic routes, including oxidation reactions using reagents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and pH levels to ensure the selective introduction of the oxo group without affecting other functional groups in the molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Oxodarifenacin can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional oxo groups or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group or other reduced forms.
Substitution: The oxo group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
2-Oxodarifenacin has several scientific research applications, including:
Chemistry: Used as a model compound to study oxidation and reduction reactions, as well as substitution mechanisms.
Biology: Investigated for its potential effects on muscarinic receptors and other biological targets.
Medicine: Explored for its potential therapeutic applications in treating overactive bladder and other conditions related to muscarinic receptor activity.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Oxodarifenacin involves its interaction with muscarinic M3 receptors. By selectively antagonizing these receptors, the compound can inhibit bladder muscle contractions, reducing symptoms of overactive bladder such as urgency and frequency. The presence of the oxo group may enhance its binding affinity or alter its pharmacokinetic properties, potentially leading to improved therapeutic effects.
Comparison with Similar Compounds
Darifenacin: The parent compound, used for treating overactive bladder.
Oxybutynin: Another muscarinic receptor antagonist with similar therapeutic applications.
Tolterodine: A non-selective muscarinic receptor antagonist used for overactive bladder.
Comparison: 2-Oxodarifenacin is unique due to the presence of the oxo group, which may confer distinct pharmacological properties compared to its parent compound, darifenacin. This modification can potentially enhance its selectivity, efficacy, or safety profile. Compared to oxybutynin and tolterodine, this compound may offer improved receptor selectivity and reduced side effects, making it a promising candidate for further research and development.
Properties
CAS No. |
133034-08-9 |
|---|---|
Molecular Formula |
C₂₈H₂₈N₂O₃·HCl |
Molecular Weight |
440.533646 |
Synonyms |
1-[2-(2,3-dihydro-5-benzofuranyl)-2-oxoethyl]-α,α-diphenyl-3-Pyrrolidineacetamide Hydrochloride; 1-[2-(2,3-dihydro-5-benzofuranyl)-2-oxoethyl]-α,α-diphenyl-3-Pyrrolidineacetamide Monohydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




